2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. It has gained attention in recent years due to its potential therapeutic and toxic effects . The compound has a molecular formula of C15H24ClNO and a molecular weight of 269.81 g/mol .
Preparation Methods
The synthesis of 2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride involves several steps. One common method includes the reaction of 2,3-dimethylphenol with 2-chloroethylpiperidine in the presence of a base to form the intermediate 2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Scientific Research Applications
2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on the central nervous system and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound may affect neurotransmitter systems in the central nervous system .
Comparison with Similar Compounds
2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:
2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride: Similar in structure but with different substitution patterns on the phenoxy group.
2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride: Another derivative with a different substitution pattern.
2-[2-(2,6-Dimethylphenoxy)ethyl]piperidine hydrochloride: Differing in the position of the methyl groups on the phenoxy ring.
These similar compounds may exhibit different chemical and biological properties due to variations in their molecular structures, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2-[2-(2,3-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12-6-5-8-15(13(12)2)17-11-9-14-7-3-4-10-16-14;/h5-6,8,14,16H,3-4,7,9-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYWXNJGENOAGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCC2CCCCN2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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